Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate
Brand Name: Vulcanchem
CAS No.: 59719-94-7
VCID: VC18689958
InChI: InChI=1S/C30H63BO12/c1-4-7-10-32-13-16-35-19-22-38-25-28-41-31(42-29-26-39-23-20-36-17-14-33-11-8-5-2)43-30-27-40-24-21-37-18-15-34-12-9-6-3/h4-30H2,1-3H3
SMILES:
Molecular Formula: C30H63BO12
Molecular Weight: 626.6 g/mol

Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate

CAS No.: 59719-94-7

Cat. No.: VC18689958

Molecular Formula: C30H63BO12

Molecular Weight: 626.6 g/mol

* For research use only. Not for human or veterinary use.

Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate - 59719-94-7

Specification

CAS No. 59719-94-7
Molecular Formula C30H63BO12
Molecular Weight 626.6 g/mol
IUPAC Name tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate
Standard InChI InChI=1S/C30H63BO12/c1-4-7-10-32-13-16-35-19-22-38-25-28-41-31(42-29-26-39-23-20-36-17-14-33-11-8-5-2)43-30-27-40-24-21-37-18-15-34-12-9-6-3/h4-30H2,1-3H3
Standard InChI Key SIEZQTQZIVBHIO-UHFFFAOYSA-N
Canonical SMILES B(OCCOCCOCCOCCCC)(OCCOCCOCCOCCCC)OCCOCCOCCOCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate belongs to the class of borate esters, featuring a central boron atom triply esterified with polyether-alcohol chains. The IUPAC name, tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate, reflects its three identical 2-[2-(2-butoxyethoxy)ethoxy]ethyl substituents. The structural formula (Figure 1) highlights the repeating ethoxy units and terminal butoxy groups, which confer amphiphilic properties.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC30H63BO12\text{C}_{30}\text{H}_{63}\text{BO}_{12}
Molecular Weight626.6 g/mol
CAS No.59719-94-7
SMILES NotationB(OCCOCCOCCOCCCC)(OCCOCCOCCOCCCC)OCCOCCOCCOCCCC
Boiling Point361°C (decomposition)
Density1,070 kg/m³ at 20°C

Spectroscopic Characterization

The compound’s structural validation relies on spectral data:

  • Infrared (IR) Spectroscopy: Peaks at 1,260–1,340 cm⁻¹ confirm B–O–C ester linkages, while C–O–C stretches (1,100–1,150 cm⁻¹) verify ether bonds .

  • Nuclear Magnetic Resonance (NMR): 11B^{11}\text{B} NMR shows a singlet at δ 18–20 ppm, typical of trigonal borate esters. 1H^{1}\text{H} NMR resonances at δ 0.89 (butyl CH₃), 3.40–3.70 (methyleneoxy groups), and 1.30–1.60 ppm (butyl CH₂) further confirm the structure .

Synthesis and Industrial Production

Esterification Protocol

The synthesis involves a three-step esterification of boric acid (H3BO3\text{H}_3\text{BO}_3) with triethylene glycol monobutyl ether (C4H9O(CH2CH2O)3H\text{C}_{4}\text{H}_{9}\text{O}(\text{CH}_{2}\text{CH}_{2}\text{O})_{3}\text{H}) under acidic catalysis:

H3BO3+3HO(CH2CH2O)3C4H9H+B[(O(CH2CH2O)3C4H9)3]+3H2O\text{H}_3\text{BO}_3 + 3\,\text{HO}(\text{CH}_2\text{CH}_2\text{O})_3\text{C}_4\text{H}_9 \xrightarrow{\text{H}^+} \text{B}[(\text{O}(\text{CH}_2\text{CH}_2\text{O})_3\text{C}_4\text{H}_9)_3] + 3\,\text{H}_2\text{O}

Reaction conditions (60–80°C, 6–8 hours) ensure >85% yield, with excess boric acid removed via vacuum distillation .

Scalability Challenges

Industrial production faces hurdles due to:

  • Hydrolysis Sensitivity: The borate ester hydrolyzes in aqueous media, necessitating anhydrous conditions .

  • Byproduct Formation: Residual triethylene glycol monobutyl ether (7–13%) and oligomers (1–2%) require chromatographic purification .

Functional Applications

Polymer Additives

The compound acts as a thermal stabilizer in polyvinyl chloride (PVC), reducing dehydrochlorination rates at processing temperatures (160–200°C). Comparative studies show a 40% reduction in HCl emission versus traditional organotin stabilizers.

Surfactant Systems

Its amphiphilic structure enables use in nonionic surfactants for agrochemical emulsions. At 0.5–2.0% w/w, it reduces interfacial tension to 28–32 mN/m in oil-water systems, outperforming polyethylene glycol surfactants.

Toxicological Profile

Acute and Subchronic Effects

Table 2: Toxicological Data

EndpointResultSource
Oral LD₅₀ (Rat)>2,000 mg/kg
Dermal LD₅₀ (Rabbit)>2,000 mg/kg
Skin IrritationNon-irritating
Eye IrritationSlight irritation (reversible within 72h)
Reproductive NOAEL300 mg/kg bw/day
Developmental NOAEL250 mg/kg bw/day

Mechanistic Insights

In vitro assays reveal low bioaccumulation potential (logKow=1.2\log K_{ow} = 1.2) and rapid hepatic clearance via glucuronidation. Boron excretion occurs primarily in urine (t₁/₂ = 12–18h), minimizing systemic exposure .

Comparative Analysis with Analogous Borates

Table 3: Structure-Activity Relationships

CompoundMolecular WeightAcute Oral LD₅₀Key Application
Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate626.6>2,000 mg/kgPolymer stabilization
Tris[2-(2-methoxyethoxy)ethyl] borate500.41,500 mg/kgBrake fluids
Tris[polyethylene glycol] borate764.7>5,000 mg/kgDrug delivery

Key trends:

  • Alkyl Chain Length: Butoxy derivatives exhibit superior thermal stability versus methoxy analogs .

  • Toxicity Reduction: Longer ethoxy spacers correlate with higher LD₅₀ values, likely due to reduced membrane permeability .

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